molecular formula C9H5BrClNO B13710806 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile

3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile

Cat. No.: B13710806
M. Wt: 258.50 g/mol
InChI Key: VIPPLCMBACIPKZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile is a β-oxonitrile compound featuring a substituted phenyl ring (4-bromo-2-chloro) attached to a propanenitrile backbone. The bromine and chlorine groups at the para and ortho positions, respectively, contribute to steric and electronic effects, which may modulate reactivity in downstream reactions .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2

InChI Key

VIPPLCMBACIPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, alcohols, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Steric hindrance from the ortho-chlorine may reduce reactivity in nucleophilic additions compared to para-substituted analogs like 3-(4-fluorophenyl)-3-oxopropanenitrile .
  • Synthetic Yields :
    • Biphenylyl and fluorophenyl derivatives achieve high yields (>90%) via optimized cyanation protocols, suggesting that sterically unhindered para-substituted aryl groups favor efficient synthesis .

Reactivity and Functional Group Interactions

  • Cyano Group Utility: The cyano group in β-oxonitriles facilitates hydrogen bonding and serves as a precursor for heterocycle formation (e.g., pyrazoles or thiophenes) . For example, 3-(4-methoxyphenyl)-3-oxopropanenitrile reacts with hydrazines to form pyrazole amines, a step critical in anticancer drug intermediates . In contrast, the bulkier 4-bromo-2-chlorophenyl group may slow such cyclization reactions due to steric effects.
  • Halogen-Specific Effects :

    • Bromine’s polarizability enhances intermolecular interactions (e.g., halogen bonding), which could improve crystal packing or binding in biological targets compared to fluorine or chlorine analogs .

Biological Activity

3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure features a bromine atom , a chlorine atom , and a nitrile group attached to a phenyl ring, which contributes to its unique reactivity and potential applications in various biological contexts. Its molecular formula is C₁₄H₈BrClN₂O, with a molecular weight of approximately 307.58 g/mol.

Antimicrobial Activity

Research indicates that 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A series of in vitro studies assessed its effects on various cancer cell lines, including HeLa and MCF7. The results are summarized in the following table:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa15.2Induction of apoptosis via CDK inhibition
MCF712.8Cell cycle arrest at G2/M phase
HCT11618.5Inhibition of cell proliferation

The compound's mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

  • Leishmania Inhibition : A study investigated the compound's effects on Leishmania parasites, where it was found to inhibit the activity of specific kinases involved in the parasite's life cycle, showing potential as a treatment for leishmaniasis .
  • Synergistic Effects : Another case study explored the combination of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile with existing chemotherapeutic agents, demonstrating enhanced efficacy against resistant cancer cell lines when used in synergy .

The biological activity of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit CDK2 and CDK9, leading to disrupted cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to apoptosis.

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